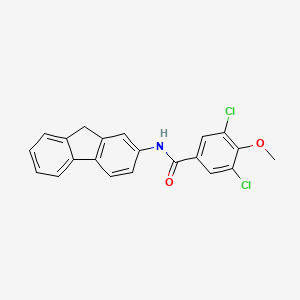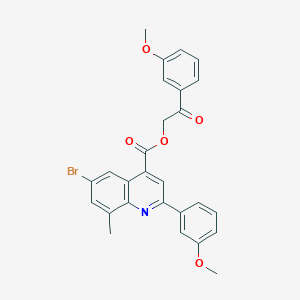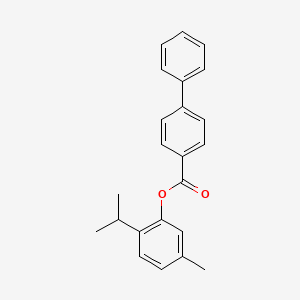
N-hexyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hexyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is a chemical compound with a unique structure that combines a hexyl group, a tetrahydrofuran ring, and an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide typically involves the reaction of hexylamine with tetrahydrofuran-2-carboxaldehyde, followed by the addition of ethanediamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-hexyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-hexyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-hexyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
- N-(2-Hydroxyethyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
- N-(4-methoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
Uniqueness
N-hexyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H24N2O3 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
N-hexyl-N'-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C13H24N2O3/c1-2-3-4-5-8-14-12(16)13(17)15-10-11-7-6-9-18-11/h11H,2-10H2,1H3,(H,14,16)(H,15,17) |
Clave InChI |
CUERJTWHBVAQMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C(=O)NCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B12462617.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12462623.png)

![4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B12462630.png)
![N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12462638.png)
![4-Chloro-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12462652.png)
![Propan-2-yl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462656.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B12462658.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12462683.png)
![ethyl 5-fluoro-3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12462690.png)
![N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide](/img/structure/B12462692.png)

